molecular formula C17H16ClNO5S2 B3586183 Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3586183
M. Wt: 413.9 g/mol
InChI Key: XYODKHSGOZOMMP-UHFFFAOYSA-N
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Description

Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzoyl chloride with thiophene-2,4-dicarboxylic acid, followed by methylation and subsequent reactions to introduce the sulfanylacetyl and amino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S2/c1-9-13(16(21)23-2)15(26-14(9)17(22)24-3)19-12(20)8-25-11-6-4-10(18)5-7-11/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYODKHSGOZOMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

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